molecular formula C8H18N2O B13982545 3-Amino-N-pentylpropanamide CAS No. 271591-61-8

3-Amino-N-pentylpropanamide

Cat. No.: B13982545
CAS No.: 271591-61-8
M. Wt: 158.24 g/mol
InChI Key: BQWFAUQWNNKGDI-UHFFFAOYSA-N
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Description

3-Amino-N-pentylpropanamide is an organic compound with the molecular formula C8H18N2O It is characterized by the presence of an amino group (-NH2) and a pentyl chain attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-pentylpropanamide typically involves the reaction of 3-aminopropanoic acid with pentylamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall yield . The choice of reagents and conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-pentylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the amide group can produce primary or secondary amines .

Scientific Research Applications

3-Amino-N-pentylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-butylpropanamide: Similar structure but with a shorter butyl chain.

    3-Amino-N-hexylpropanamide: Similar structure but with a longer hexyl chain.

    3-Amino-N-propylpropanamide: Similar structure but with a propyl chain

Uniqueness

3-Amino-N-pentylpropanamide is unique due to its specific chain length, which can influence its physical and chemical properties. The pentyl chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and organic environments .

Properties

CAS No.

271591-61-8

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

3-amino-N-pentylpropanamide

InChI

InChI=1S/C8H18N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-7,9H2,1H3,(H,10,11)

InChI Key

BQWFAUQWNNKGDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CCN

Origin of Product

United States

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